molecular formula C₂₇H₃₂F₂N₈.CH₄O₃S B560073 Abemaciclib mesylate CAS No. 1231930-82-7

Abemaciclib mesylate

Cat. No. B560073
CAS RN: 1231930-82-7
M. Wt: 602.7
InChI Key: NCJPFQPEVDHJAZ-UHFFFAOYSA-N
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Description

Abemaciclib mesylate is a CDK inhibitor with selectivity for CDK4 and CDK6 . It belongs to a class of medications called kinase inhibitors . It works by blocking the action of an abnormal protein that signals cancer cells to multiply, helping slow or stop the spread of cancer cells . It is used in combination with tamoxifen or an aromatase inhibitor to treat a certain type of hormone receptor-positive, early breast cancer .


Synthesis Analysis

The synthesis of Abemaciclib mesylate involves reacting a compound 9 with a compound 5 under the action of strong alkali to obtain a compound 10 . The compound 10 is then salified in a proper solvent under the action of methanesulfonic acid to obtain Abemaciclib mesylate .


Molecular Structure Analysis

Abemaciclib mesylate has a molecular formula of C28H36F2N8O3S . It is a potent and selective inhibitor of CDK4 and CDK6 with IC50 of 2 nM and 10 nM in cell-free assays, respectively .


Chemical Reactions Analysis

Abemaciclib has demonstrated efficacy as a single agent in heavily pretreated patients with HR+/HER2− MBC based on the phase II MONARCH-1 trial .


Physical And Chemical Properties Analysis

Abemaciclib mesylate has a molecular weight of 602.70 . It is stable if stored as directed and should avoid strong oxidizing agents .

Scientific Research Applications

Breast Cancer Treatment

Abemaciclib has shown significant preclinical activity in breast cancer treatment. It has been used alone or in combination with antimitotic and targeted therapies . The drug has shown differential sensitivity in a panel of 44 breast cancer cell lines, predominantly in the luminal ER+/HER2- and ER+/HER2+ subtypes . A subset of triple-negative breast cancer (TNBC) cell lines with intact Rb signaling were also found to be responsive .

Combination Therapy

Abemaciclib combined with hormonal blockade and/or HER2-targeted therapy induced significantly improved antitumor activity . CDK4/6 inhibition with abemaciclib combined with antimitotic agents, both in vitro and in vivo, did not antagonize the effect of either agent .

Biomarker Identification

A set of Rb/E2F-regulated genes that consistently track with growth inhibitory response were identified. These constitute potential pharmacodynamic biomarkers of response to abemaciclib .

Non-Small Cell Lung Cancer (NSCLC) Treatment

Abemaciclib has shown efficacy in the treatment of non-small cell lung cancer (NSCLC) . Radiographic responses were achieved in previously treated patients with NSCLC .

Melanoma Treatment

Abemaciclib has also shown efficacy in the treatment of melanoma . Radiographic responses were achieved in previously treated patients with melanoma .

Hormone Receptor-Positive Breast Cancer Treatment

For hormone receptor-positive breast cancer, the overall response rate was 31%; moreover, 61% of patients achieved either response or stable disease lasting ≥6 months .

Mechanism of Action

Abemaciclib is a type of cancer growth blocker that targets the proteins cyclin-dependent kinase 4 and 6 (CDK4 and CDK6) on breast cancer cells . CDK 4 and CDK 6 are proteins that stimulate cancer cells to divide and grow. Abemaciclib works by blocking these proteins, aiming to slow or stop the growth of the cancer .

Safety and Hazards

Abemaciclib mesylate is harmful if swallowed and may damage fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure . It is also reported to cause severe diarrhea, which can lead to dehydration or infection .

Future Directions

Abemaciclib has been approved for the treatment of HR-positive and HER2-negative advanced or metastatic breast cancer that has progressed after unsuccessful endocrine therapy . Future research may focus on its potential use in other types of cancers .

properties

IUPAC Name

N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32F2N8.CH4O3S/c1-5-35-8-10-36(11-9-35)16-19-6-7-24(30-14-19)33-27-31-15-22(29)25(34-27)20-12-21(28)26-23(13-20)37(17(2)3)18(4)32-26;1-5(2,3)4/h6-7,12-15,17H,5,8-11,16H2,1-4H3,(H,30,31,33,34);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJPFQPEVDHJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36F2N8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856159
Record name Methanesulfonic acid--N-{5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazol-6-yl]pyrimidin-2-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

602.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1231930-82-7
Record name Abemaciclib mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1231930827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonic acid--N-{5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazol-6-yl]pyrimidin-2-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-pyrimidinamine,N-[5-[(4-ethyl-1-piperazinyl)methyl]-2-pyridinyl]-5-fluoro-4-[4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazol-6-yl]-, methanesulfonate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ABEMACICLIB MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKT462Q807
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the mechanism of action of Abemaciclib Mesylate and its downstream effects on cancer cells?

A1: Abemaciclib Mesylate is an orally available inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK4 and CDK6 [, ]. These kinases play a crucial role in the cell cycle, specifically in the G1 to S phase transition. By inhibiting CDK4/6, Abemaciclib Mesylate prevents the phosphorylation of retinoblastoma (Rb) protein []. This inhibition of Rb phosphorylation effectively halts the cell cycle progression from G1 to S phase, leading to suppressed DNA synthesis and ultimately inhibiting cancer cell growth []. This mechanism is particularly relevant in cancers exhibiting overexpression of CDK4/6, leading to cell cycle deregulation [].

Q2: What is the significance of targeting the cyclin D1-CDK4 and cyclin D3-CDK6 pathways in cancer treatment?

A2: The cyclin D1-CDK4 and cyclin D3-CDK6 pathways are frequently dysregulated in various types of cancer []. Overexpression of these CDKs can lead to uncontrolled cell proliferation, a hallmark of cancer. Abemaciclib Mesylate, by specifically inhibiting CDK4 and CDK6, disrupts these pathways and restores a level of control over the cell cycle, thereby offering a targeted therapeutic strategy for cancers driven by this mechanism [].

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